Product packaging for Adouetine X(Cat. No.:CAS No. 19542-37-1)

Adouetine X

Cat. No.: B1232577
CAS No.: 19542-37-1
M. Wt: 500.7 g/mol
InChI Key: OMVRKRVDDRUXPW-RJJCKBEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adouetine X is a cyclopeptide alkaloid supplied for research and experimental purposes exclusively. This product is not for diagnostic, therapeutic, or personal use. Cyclopeptide alkaloids are a class of macrocyclic compounds characterized by a polyamidic structure, typically comprising a 13-, 14-, or 15-membered ring system that incorporates a hydroxystyrylamine moiety and various amino acid units . Research into structurally similar compounds has indicated that cyclopeptide alkaloids possess significant biological potential. For instance, studies on analogs have demonstrated promising in vitro antiplasmodial activity against the Plasmodium falciparum parasite, which causes malaria, suggesting a valuable avenue for infectious disease research . The structure-activity relationship (SAR) for this class suggests that specific structural features, such as a 13-membered macrocyclic ring and the methoxylation of the styrylamine moiety, may be associated with higher biological activity . Researchers are investigating the mechanisms by which these compounds exert their effects, which may involve interactions with various cellular targets. The core structure of this compound, as identified by its CAS number 19542-40-6, is a complex bicyclic system with a molecular formula of C42H45N5O5 and a molecular weight of 699.85 g/mol . Scientists interested in exploring natural product chemistry, parasitology, or novel pharmacophores will find this compound a compound of significant investigative interest. All necessary handling and safety data sheets should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44N4O4 B1232577 Adouetine X CAS No. 19542-37-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19542-37-1

Molecular Formula

C28H44N4O4

Molecular Weight

500.7 g/mol

IUPAC Name

(2S)-N-[(3S,4S,7S,10Z)-7-[(2S)-butan-2-yl]-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-2-(dimethylamino)-4-methylpentanamide

InChI

InChI=1S/C28H44N4O4/c1-9-19(6)23-27(34)29-15-14-20-10-12-21(13-11-20)36-25(18(4)5)24(28(35)30-23)31-26(33)22(32(7)8)16-17(2)3/h10-15,17-19,22-25H,9,16H2,1-8H3,(H,29,34)(H,30,35)(H,31,33)/b15-14-/t19-,22-,23-,24-,25-/m0/s1

InChI Key

OMVRKRVDDRUXPW-RJJCKBEYSA-N

SMILES

CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C)C(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N/C=C\C2=CC=C(C=C2)O[C@H]([C@@H](C(=O)N1)NC(=O)[C@H](CC(C)C)N(C)C)C(C)C

Canonical SMILES

CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C)C(C)C

Synonyms

adouetine X

Origin of Product

United States

Solid Phase Peptide Synthesis Spps of Linear Precursors:

Solid-phase peptide synthesis (SPPS) would be the method of choice for the efficient and modular synthesis of the linear peptide precursors. researchgate.net This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, facilitating purification at each step. The use of both standard and non-proteinogenic amino acids would enable the generation of a diverse library of linear precursors.

Key Macrocyclization Reactions:

The crucial step in the synthesis of Adouetine X-inspired scaffolds is the macrocyclization of the linear precursor. Several modern macrocyclization techniques could be employed, each with its own advantages and challenges: nih.govnih.gov

Macrolactamization: This is a common method for forming cyclic peptides and involves the formation of an amide bond between the N-terminus and C-terminus of the linear precursor. A variety of coupling reagents can be used to facilitate this reaction.

Ring-Closing Metathesis (RCM): If the linear precursor is designed to contain terminal alkenes, ring-closing metathesis using a ruthenium-based catalyst can be a powerful tool for forming the macrocycle.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another robust and efficient method for macrocyclization, provided the linear precursor is functionalized with terminal azide (B81097) and alkyne groups.

The choice of macrocyclization strategy would depend on the specific design of the target scaffold and the functional groups present in the linear precursor.

Post Macrocyclization Modifications:

Further structural diversity can be introduced after the macrocyclic core has been assembled. These modifications could include alterations to the amino acid side chains or functionalization of the aromatic ring.

The table below outlines a hypothetical comparison of different macrocyclization strategies that could be applied to the synthesis of Adouetine X-inspired scaffolds.

Macrocyclization Method Required Functional Groups Advantages Potential Challenges
MacrolactamizationN-terminal amine, C-terminal carboxylic acidWell-established, wide range of coupling reagents available.Can be low-yielding for large rings, risk of epimerization.
Ring-Closing Metathesis (RCM)Terminal alkenesHigh functional group tolerance, generally high-yielding.Requires specific catalyst, potential for catalyst poisoning.
Click Chemistry (CuAAC)Terminal azide (B81097) and alkyneHigh efficiency, orthogonal to many other functional groups.Requires introduction of azide and alkyne functionalities.

Biosynthetic Pathways and Enzymology of Adouetine X

Identification of Adouetine X as a Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP)

This compound is classified as a Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP). mdpi.com This classification stems from its biosynthetic origin, which begins with the ribosomal synthesis of a linear precursor peptide. nih.govbeilstein-journals.org This precursor then undergoes a series of enzymatic modifications to yield the final, mature natural product. nih.govbeilstein-journals.org

This compound belongs to the burpitide family of plant RiPPs. nih.govbeilstein-journals.orgresearchgate.net A defining characteristic of burpitides is the presence of macrocyclic crosslinks between amino acid side chains, a feature installed by a specific class of enzymes. nih.govresearchgate.netrsc.org These peptides encompass a wide variety of structures, including cyclopeptide alkaloids like this compound, which feature a distinctive phenolic ether linkage. nih.govresearchgate.net The identification of this compound as a RiPP was a significant breakthrough, as the biosynthetic origins of cyclopeptide alkaloids were unclear for many decades. mdpi.comresearchgate.net

Elucidation of Precursor Peptides and Genetic Determinants

The biosynthesis of RiPPs like this compound is genetically encoded. The initial step is the ribosomal production of a precursor peptide, which consists of a leader peptide region and a core peptide region. nih.gov The core peptide is the sequence that is ultimately modified to become the final natural product.

Through transcriptome mining of plants known to produce cyclopeptide alkaloids, such as Ceanothus americanus, researchers have successfully linked these molecules to dedicated RiPP precursor peptides. mdpi.comresearchgate.net These studies have identified gene clusters containing the necessary biosynthetic genes. mdpi.com For burpitides, the precursor peptides are encoded by genes that are often found in close proximity to the gene for the modifying enzyme, the burpitide cyclase. mdpi.comresearchgate.net In what are known as "split" pathways, the precursor peptide and the cyclase are encoded by separate genes. nih.govrsc.org The precursor peptide genes typically encode a recognition sequence (RS) that is recognized by the cyclase, followed by the core peptide sequence which is 4-5 amino acids in length for this subclass. nih.govbeilstein-journals.orgresearchgate.net

Component Description References
Precursor Peptide A ribosomally synthesized peptide containing a leader/recognition sequence and a core peptide. nih.gov, mdpi.com
Core Peptide The amino acid sequence within the precursor that is modified to form the final product. For this subclass, it is typically 4-5 amino acids long. nih.gov, researchgate.net
Genetic Determinants Biosynthetic gene clusters containing genes for the precursor peptide and modifying enzymes. mdpi.com, frontiersin.org

Mechanistic Studies of Burpitide Cyclase Enzymes

The key enzymatic step in the biosynthesis of this compound and other burpitides is the macrocyclization reaction catalyzed by burpitide cyclases. nih.govresearchgate.net These enzymes are responsible for forming the characteristic side-chain crosslinks that define this family of natural products.

Burpitide cyclases are copper-dependent enzymes. nih.govresearchgate.netrsc.org The active site of these enzymes contains a conserved motif with histidine and cysteine residues that coordinate a copper ion. nih.gov This copper center is crucial for catalysis, facilitating the oxidative crosslinking of amino acid side chains within the core peptide. nih.govumich.edu In the case of cyclopeptide alkaloids like this compound, the burpitide cyclase catalyzes the formation of a phenolic ether linkage, specifically a Tyr-phenol-O to carbon bond. nih.govresearchgate.netresearchgate.net

The genetic architecture for burpitide biosynthesis can be organized in two distinct ways: split pathways and fused pathways. mdpi.comnih.govresearchgate.net

Split Pathways: In a split pathway, the precursor peptide and the burpitide cyclase are encoded by two separate genes. researchgate.netrsc.org The cyclase acts as a standalone protein that recognizes and modifies the free peptide substrate. researchgate.net Transcriptome analysis of plants in the Rhamnaceae family, known producers of cyclopeptide alkaloids, has revealed the prevalence of these split biosynthetic pathways. researchgate.netresearchgate.netresearchgate.net

Fused Pathways: In a fused pathway, the core peptide sequences are encoded within the same gene as the burpitide cyclase, typically at the N-terminus of the enzyme. researchgate.netumich.edu In this arrangement, the cyclase functions autocatalytically, modifying the core peptides that are part of its own polypeptide chain. researchgate.netumich.edu

The biosynthetic scheme for this compound, being a cyclopeptide alkaloid from the Rhamnaceae family, is associated with a split pathway. researchgate.netresearchgate.net

Pathway Type Genetic Organization Enzyme-Substrate Interaction References
Split Pathway Precursor peptide and cyclase are encoded by separate genes.Stand-alone cyclase modifies a separate peptide substrate. researchgate.net, nih.gov, rsc.org
Fused Pathway Core peptide is encoded within the same gene as the cyclase.Cyclase acts autocatalytically on its own N-terminal domain. researchgate.net, umich.edu

Post-Translational Modifications and Tailoring Enzymes

Post-translational modifications are covalent changes to a protein after its synthesis by the ribosome. wikipedia.orgthermofisher.com These modifications are critical for the function and diversity of proteins and natural products. thermofisher.comabcam.com Following the foundational macrocyclization by the burpitide cyclase, the peptide undergoes further tailoring reactions to achieve the final structure of this compound.

In addition to the defining Tyr-phenol-O to carbon linkage, cyclopeptide alkaloids of the family that includes this compound are typically subject to further modifications by tailoring enzymes. nih.govresearchgate.netresearchgate.net Two common modifications are oxidative decarboxylation and N-methylation. beilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net These enzymatic steps add to the structural complexity and diversity of the final natural products. While the specific enzymes responsible for these steps in this compound biosynthesis have not been fully characterized, their presence is inferred from the final chemical structure and by analogy to other characterized RiPP pathways. researchgate.netresearchgate.netresearchgate.net

Proteolytic Cleavage Events

The biosynthesis of this compound, as a ribosomally synthesized and post-translationally modified peptide (RiPP), involves crucial proteolytic cleavage events to liberate the mature core peptide from its precursor. rsc.orgmdpi.com RiPP precursor peptides are typically composed of a leader peptide, which guides the post-translational modifications, and a core peptide that becomes the final natural product. nih.gov In many plant RiPPs, the precursor may also contain a signal peptide for direction to the secretory pathway, as well as follower and recognition sequences. rsc.orgnih.gov

The proteolytic processing can occur in one or multiple steps. mdpi.comresearchgate.net A single protease might cleave the precursor at one or more sites, or multiple proteases could act in a sequential manner to release the mature peptide. mdpi.comresearchgate.net For instance, in the biosynthesis of some microbially-derived RiPPs, a Cys protease is known to remove a double Gly-type leader peptide. mdpi.com The specificity of these proteases is critical for ensuring the correct cleavage and formation of the final active compound. mdpi.com

In the context of plant cyclopeptide alkaloids, the precursor peptides often feature an N-terminal signal sequence, a conserved leader-like region, and a repeating architecture of a recognition sequence followed by the core peptide. researchgate.netresearchgate.net The final step in the biosynthesis of these molecules is the proteolytic release of the core peptide from this precursor. mdpi.com

While the specific proteases responsible for the cleavage of the this compound precursor have not been definitively identified, research into other plant RiPPs offers insights into the potential enzyme classes involved. Subtilisin-like proteases (SUBs), a large family of serine proteases, are frequently implicated in the processing of extracellular proteins and signaling peptides in plants. frontiersin.orgoup.comfrontiersin.orgnih.gov Given that many cyclopeptide alkaloids are likely synthesized via the secretory pathway, SUBs are strong candidates for carrying out the proteolytic cleavage of the precursor peptide in the extracellular space or within the later compartments of the secretory pathway. nih.govresearchgate.net

Another class of proteases, prolyl oligopeptidases (POPs), are also known to be involved in the maturation of certain cyclic RiPPs in other eukaryotes by cleaving at specific proline residues flanking the core peptide. mdpi.comnih.govacs.org The involvement of a POP in this compound biosynthesis would depend on the specific amino acid sequence of its precursor peptide.

The general mechanism of proteolytic cleavage in plant RiPPs can be summarized as follows:

StepDescriptionPotential Enzyme Classes
1. Precursor Synthesis The this compound precursor peptide is synthesized on the ribosome.N/A
2. Post-Translational Modifications The precursor undergoes various modifications, guided by the leader peptide.Modifying enzymes (e.g., cyclases)
3. Proteolytic Cleavage One or more proteases recognize specific sequences on the precursor and cleave off the leader, follower, and recognition sequences to release the mature core peptide.Subtilisin-like proteases (SUBs), Prolyl oligopeptidases (POPs)

It is important to note that the precise proteolytic enzymes and cleavage sites for this compound remain an active area of research. Further studies, including the isolation and characterization of the enzymes from this compound-producing plants, are needed to fully elucidate these events.

Transcriptome Mining and Bioinformatics-Guided Discovery of Biosynthetic Gene Clusters

The discovery and characterization of the biosynthetic gene cluster (BGC) for this compound and other cyclopeptide alkaloids have been significantly advanced through the use of transcriptome mining and bioinformatics. rsc.org This approach has proven to be a powerful tool for identifying the genes responsible for the production of these complex natural products in plants, where BGCs are often less clearly defined than in microbial systems. rsc.org

The general strategy involves the sequencing of the transcriptome (the complete set of RNA transcripts) from a plant known to produce the compound of interest. The resulting sequence data is then searched for genes encoding the key enzymatic machinery required for the biosynthesis of the target molecule. For RiPPs like this compound, this includes the gene for the precursor peptide and the genes for the various post-translational modification enzymes.

A key breakthrough in the study of cyclopeptide alkaloid biosynthesis was the identification of precursor peptides containing the core amino acid sequences of known compounds within the transcriptomes of producing plants. rsc.org For example, in the Rhamnaceae family, which includes producers of this compound, transcriptome analysis has revealed the presence of numerous potential split precursor peptides. researchgate.netresearchgate.net These precursors typically contain a signal peptide, a leader-like sequence, and one or more core peptide sequences, often flanked by recognition sequences. rsc.org

Bioinformatic analyses have also identified a specific class of enzymes, the BURP domain-containing proteins, as being associated with cyclopeptide alkaloid biosynthesis. rsc.org These enzymes are believed to be the cyclases responsible for forming the characteristic macrocyclic structure of these compounds. rsc.org Transcriptome mining has shown that the genes for these BURP domain proteins are often co-clustered with the genes for the precursor peptides, providing strong evidence for their involvement in the same biosynthetic pathway. rsc.org

The workflow for transcriptome mining-guided discovery of a cyclopeptide alkaloid BGC can be summarized in the following table:

StepDescriptionKey Bioinformatic Tools/Approaches
1. Plant Selection & RNA Sequencing Select a plant species known to produce this compound (e.g., from the Rhamnaceae or Rubiaceae families) and extract RNA for high-throughput sequencing.Next-Generation Sequencing (NGS) platforms
2. Transcriptome Assembly Assemble the raw sequencing reads into a complete set of transcripts.De novo transcriptome assembly software
3. Precursor Peptide Identification Search the assembled transcriptome for sequences that could encode the known amino acid core of this compound or related cyclopeptides.BLAST, Pattern matching
4. Identification of Modifying Enzymes Search for genes encoding enzymes typically found in RiPP pathways, with a focus on BURP domain-containing proteins (cyclases).HMM (Hidden Markov Model) searches, BLAST
5. BGC Identification Identify genomic regions where the genes for the precursor peptide and modifying enzymes are located in close proximity (co-clustered).Genome walking, BAC sequencing, Long-read sequencing
6. Functional Validation Express the candidate genes in a heterologous host or use in vitro assays to confirm their role in the biosynthesis of this compound.Heterologous expression systems (e.g., yeast, E. coli), Enzyme assays

This bioinformatics-driven approach has not only facilitated the identification of the BGCs for known cyclopeptide alkaloids but has also led to the discovery of novel compounds from previously uninvestigated plant species. rsc.org For this compound, while the complete and fully validated BGC may not be publicly available in its entirety, the application of these methods has provided a clear roadmap for its discovery and characterization.

Chemical Synthesis and Analog Development of Adouetine X

Strategies for Total Synthesis of Adouetine X Macrocyclic Core

The synthesis of the 14-membered macrocyclic core of this compound presents significant challenges, including the stereocontrolled construction of multiple stereogenic centers and the formation of the strained biaryl ether linkage within the macrocycle. Synthetic approaches to similar cyclopeptide alkaloids, such as frangulanine, offer valuable insights into overcoming these hurdles. rsc.orgrsc.org

Macrolactamization: This is a common and effective strategy for forming the macrocyclic ring in cyclopeptide alkaloids. researchgate.net In this approach, a linear peptide precursor is synthesized, and the macrocycle is closed by forming an amide bond between the N-terminus and the C-terminus. The success of macrolactamization is highly dependent on the conformation of the linear precursor, which can be influenced by the presence of turn-inducing elements such as proline or N-methylated amino acids. mdpi.com High-dilution conditions are typically employed to favor the intramolecular cyclization over intermolecular polymerization. acs.org

Intramolecular SNAr Reaction: An alternative and powerful approach involves the formation of the biaryl ether linkage as the ring-closing step. researchgate.net This strategy utilizes an intramolecular nucleophilic aromatic substitution (SNAr) reaction. A linear precursor is designed with a terminal phenoxide and an activated aromatic halide. Upon heating, the phenoxide displaces the halide to forge the macrocyclic ether. The efficiency of this reaction is influenced by the nature of the electron-withdrawing groups on the aromatic ring and the conformational predisposition of the linear precursor to adopt a cyclization-competent geometry.

A comparative overview of these macrocyclization strategies is presented in Table 1.

Methodology Description Key Considerations Potential Application to this compound
MacrolactamizationFormation of a macrocyclic amide bond from a linear peptide precursor.Conformation of the linear precursor; use of high-dilution conditions; potential for epimerization.A viable strategy, likely requiring careful design of the linear precursor to favor cyclization.
Intramolecular SNArFormation of the biaryl ether linkage via nucleophilic aromatic substitution.Activation of the aromatic ring; conformational pre-organization of the precursor.A highly convergent approach that could efficiently form the strained macrocyclic ether of this compound.

This compound possesses several stereogenic centers that must be installed with precise stereocontrol. The synthesis of related natural products often relies on a combination of substrate-controlled and reagent-controlled stereoselective reactions. nih.gov Chiral pool synthesis, starting from readily available chiral amino acids, is a common strategy to introduce some of the required stereocenters.

For the stereocenters that cannot be sourced from the chiral pool, asymmetric synthesis methodologies are employed. These can include:

Asymmetric Alkylation: The use of chiral auxiliaries to direct the stereoselective alkylation of enolates.

Stereoselective Reductions: The use of chiral reducing agents to control the stereochemical outcome of ketone reductions.

Asymmetric Aldol Reactions: The creation of new carbon-carbon bonds with concomitant control of stereochemistry.

The specific choice of method would depend on the synthetic route and the nature of the intermediates.

The total synthesis of this compound would require the preparation of several key intermediates. Based on the structure of this compound and synthetic routes to similar compounds, these would likely include a functionalized amino acid containing the aryl ether precursor and a dipeptide side chain.

The synthesis of the aryl ether component could be achieved through an Ullmann condensation or a Buchwald-Hartwig amination to couple the amino acid with a suitably functionalized aromatic ring. The peptide couplings to assemble the linear precursor would be carried out using standard peptide synthesis protocols, employing coupling reagents such as HBTU or HATU to facilitate amide bond formation. mdpi.com

Semi-Synthetic and Derivatization Approaches

Semi-synthesis, the chemical modification of a natural product, is a powerful tool for generating analogs for structure-activity relationship (SAR) studies. preprints.org This approach can be more efficient than total synthesis for producing a library of related compounds.

The this compound scaffold offers several sites for selective chemical modification. These include the secondary amine in the macrocycle, the exocyclic amide, and the aromatic ring. Selective protection and deprotection strategies would be crucial to achieve site-specific modifications. For instance, the exocyclic primary amine could be selectively acylated or alkylated after protection of other reactive functional groups. The aromatic ring could be subjected to electrophilic aromatic substitution reactions, such as halogenation or nitration, to introduce new substituents.

The generation of non-natural analogs of this compound is essential for elucidating the structural features responsible for its biological activity. nih.gov SAR studies aim to identify which parts of the molecule are critical for its function and which can be modified to enhance activity or improve pharmacokinetic properties. creative-peptides.comoncodesign-services.com

By systematically modifying different parts of the this compound molecule, researchers can probe the importance of various structural elements. For example, analogs with different amino acid residues in the macrocycle or the side chain could be synthesized to explore the role of these residues in target binding. The size of the macrocycle could also be altered to investigate the impact of ring strain on biological activity. A qualitative SAR study on a library of 19 cyclopeptide alkaloids indicated that a 13-membered macrocyclic ring is preferable over a 14-membered one for antiplasmodial activity, suggesting that modifications to the ring size of this compound could significantly impact its biological profile. nih.gov

Table 2 outlines potential modifications and their rationale for SAR studies of this compound.

Modification Site Type of Modification Rationale for SAR Study
Exocyclic AmineAcylation, AlkylationTo investigate the role of this group in target interaction and its impact on solubility and cell permeability.
Macrocyclic AmideN-methylationTo probe the importance of the amide hydrogen for hydrogen bonding and to increase metabolic stability.
Aromatic RingHalogenation, Nitration, AlkylationTo explore the electronic and steric requirements for binding to the biological target.
Amino Acid ResiduesSubstitution with other natural or non-natural amino acidsTo determine the importance of specific side chains for biological activity.
Macrocycle SizeRing expansion or contractionTo investigate the influence of ring strain and conformation on activity.

Design and Synthesis of this compound-Inspired Scaffolds

In the absence of a reported total synthesis of this compound, the design and synthesis of scaffolds inspired by its structure are guided by established principles of peptide synthesis and macrocyclization, as well as strategies employed for other complex cyclopeptide alkaloids. nih.govresearchgate.netnih.gov The primary objectives in designing such scaffolds include simplifying the complex natural product structure while retaining key pharmacophoric features, improving synthetic accessibility, and enabling the systematic exploration of structure-activity relationships (SAR).

The design of this compound-inspired scaffolds would likely involve several key considerations:

Macrocycle Simplification: The 14-membered ring of this compound is a primary synthetic hurdle. Simplified scaffolds might involve smaller or more synthetically tractable ring sizes, or even acyclic precursors that mimic the conformation of the native macrocycle.

Amino Acid Substitution: The constituent amino acids of this compound can be systematically replaced with other natural or unnatural amino acids to probe their importance for biological activity. This approach can also be used to modulate physicochemical properties such as solubility and metabolic stability.

Bioisosteric Replacement: Key functional groups within the this compound structure could be replaced with bioisosteres to enhance potency, selectivity, or pharmacokinetic properties. ufrj.brresearchgate.netu-tokyo.ac.jp For instance, amide bond surrogates could be introduced to improve metabolic stability.

Conformational Constraints: Introducing additional conformational constraints, such as through N-methylation or the incorporation of conformationally restricted amino acids, can help to lock the molecule into a bioactive conformation and potentially increase receptor affinity.

A hypothetical design strategy for this compound-inspired scaffolds could involve the creation of a library of analogs with systematic modifications to the core structure. The table below illustrates potential modifications that could be explored.

Modification Site Original Residue/Group in this compound Potential Modifications Rationale for Modification
Amino Acid 1(2S)-butan-2-ylAlanine, Valine, Leucine (B10760876), PhenylalanineExplore the influence of side-chain size and hydrophobicity.
Amino Acid 2propan-2-ylCyclohexyl, tert-Butyl, NaphthylInvestigate the impact of bulky and aromatic substituents.
Amide Bond-CO-NH-Thioamide, Ester, AlkeneEnhance metabolic stability and modulate electronic properties.
Aromatic RingPhenolic etherSubstituted phenyl, Heterocyclic ringsProbe electronic and steric effects on potential target interactions.

A plausible synthetic approach towards this compound-inspired scaffolds would likely employ a convergent strategy, involving the synthesis of linear peptide precursors followed by a key macrocyclization step. researchgate.netnih.gov

Mechanistic and Preclinical Research into Adouetine X Biological Activities

Investigations into Antinociceptive Mechanisms of Action

Adouetine X, a 14-membered cyclopeptide alkaloid, has demonstrated notable analgesic effects in both acute and chronic neuropathic pain models in mice. acs.orgresearchgate.net Research into its mechanism of action suggests that its antinociceptive properties are linked to the inhibition of key ion-motive ATPases. acs.orgcapes.gov.brsemanticscholar.org

Inhibition of Ca2+-ATPase Activity

Studies have revealed that this compound can significantly decrease the activity of Ca2+-ATPase. acs.orgresearchgate.net At a concentration of 3 µM, this compound inhibited Ca2+-ATPase activity by 68.5 ± 9.9%, and at 10 µM, the inhibition reached 91.8 ± 6.5%. acs.org The inhibition of plasma membrane Ca2+-ATPase in sensory neurons is a potential mechanism for producing analgesia. acs.org Pro-nociceptive mediators can stimulate this enzyme, leading to a decrease in intracellular calcium concentration and an increase in the excitability of sensory neurons that transmit pain signals to the central nervous system. acs.org By inhibiting Ca2+-ATPase, this compound may counteract this process, leading to an analgesic effect. acs.org

It is also hypothesized that this compound could indirectly affect Ca2+-ATPase by inhibiting Ca2+/calmodulin-dependent protein kinase II, which is known to modulate the activity of plasma membrane Ca2+-ATPase. acs.org An increase in the activity of this kinase has been observed in the spinal cord following peripheral nerve injury, and its inhibition could explain the antinociceptive effect of this compound in neuropathic pain. acs.org

Modulation of Na+/K+-ATPase Activity

In addition to its effect on Ca2+-ATPase, this compound also modulates the activity of Na+/K+-ATPase. acs.orgsemanticscholar.org At a concentration of 10 µM, this compound was found to reduce Na+/K+-ATPase activity by 92.5 ± 5.6%. acs.org This level of inhibition is significant when compared to the classical Na+/K+-ATPase inhibitor ouabain (B1677812), which reduces the enzyme's activity by about 30% at the same concentration in synaptosomes. acs.org The intrathecal injection of Na+/K+-ATPase inhibitors like ouabain has been shown to produce an antinociceptive effect, suggesting that the inhibition of this enzyme is a viable mechanism for pain relief. acs.org

Table 1: Inhibition of ATPase Activity by this compound

Concentration % Inhibition of Ca2+-ATPase (Mean ± SD) % Inhibition of Na+/K+-ATPase (Mean ± SD)
3 µM 68.5 ± 9.9 Not significant
10 µM 91.8 ± 6.5 92.5 ± 5.6

Data sourced from in vitro studies. acs.org

Neurobiological Pathways and Target Identification

The antinociceptive effects of this compound appear to be mediated through specific neurobiological pathways. Intrathecal administration of this compound produced antinociception in the mouse tail-flick test, indicating an action on the spinal cord, which is a crucial modulator in pain pathways. acs.org Among several cyclopeptide alkaloids tested, this compound was particularly effective, increasing latencies in the tail-flick test by approximately 70%. acs.org

The analgesic effect of this compound seems to be related to its ability to inhibit both Ca2+-ATPase and Na+/K+-ATPase. acs.org These enzymes are critical for maintaining the electrochemical gradients necessary for neuronal excitability. By inhibiting their function, this compound likely reduces the excitability of sensory neurons involved in the transmission of nociceptive signals. acs.org

Antiplasmodial Activity and Structure-Activity Relationship (SAR) Studies

This compound has also been identified as having promising in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comresearchgate.net

Influence of Amino Acid Moieties on Antiplasmodial Potency

The structure of this compound, a 14-membered cyclopeptide alkaloid, contains a β-hydroxy leucine (B10760876) and an isoleucine moiety as a ring-bound amino acid, with a leucine unit in the side chain. mdpi.comuantwerpen.be Structure-activity relationship (SAR) studies have highlighted the importance of these amino acid components for its antiplasmodial activity. mdpi.com

A comparison between this compound (IC50 value of 7.5 µM) and a structurally similar compound, frangulanine (IC50 value of 14.9 µM), reveals the impact of subtle structural differences. mdpi.com These two compounds differ in the placement of isoleucine and leucine residues. In this compound, isoleucine is part of the macrocyclic ring and leucine is in the side chain, while in frangulanine, this arrangement is reversed. mdpi.comuantwerpen.be Since leucine and isoleucine are constitutional isomers, this small change in chemical structure significantly affects the antiplasmodial potency. mdpi.com

Furthermore, research indicates that a β-hydroxy proline moiety, present in many 13-membered cyclopeptide alkaloids, is not essential for antiplasmodial activity. mdpi.com In contrast, 14-membered cyclopeptide alkaloids containing a β-hydroxy leucine, like this compound, have shown promising antiplasmodial activities. mdpi.comuantwerpen.be

Table 2: Antiplasmodial Activity of this compound and Related Compounds

Compound Ring-Bound Amino Acid Side Chain Amino Acid IC50 against P. falciparum (µM)
Adouetine-X Isoleucine Leucine 7.5
Frangulanine Leucine Isoleucine 14.9

IC50 values represent the concentration required to inhibit 50% of parasite growth. mdpi.com

Cellular Targets in Parasite Pathogenesis

While the precise cellular targets of this compound in Plasmodium are not yet fully elucidated, the broader class of cyclopeptide alkaloids is known to exhibit a range of biological activities, including antimicrobial and antiplasmodial effects. researchgate.netnih.govmdpi.com The mechanism of action for many antimalarial compounds involves targeting essential parasite pathways such as heme detoxification, protein synthesis, or ion homeostasis. nih.govfrontiersin.org Given this compound's demonstrated ability to inhibit mammalian ATPases, it is plausible that it may exert its antiplasmodial effect by targeting parasite-specific P-type ATPases, which are crucial for maintaining ion gradients and other vital functions within the parasite. acs.orgnih.gov Disruption of these ion pumps would be detrimental to the parasite's survival. However, further research is required to definitively identify the specific cellular targets of this compound within the Plasmodium parasite.

Research into Antimicrobial Properties

The class of cyclopeptide alkaloids, to which this compound belongs, has been associated with general antimicrobial activities. researchgate.net Extracts from plants of the Waltheria genus, a known source of this compound, have also been reported to possess antibacterial properties. mdpi.com For instance, the related cyclopeptide alkaloid Adouetine Y, isolated from Waltheria americana, has demonstrated both bacteriostatic and bactericidal activity against Enterococcus faecium. mdpi.com Similarly, the traditional use of the bark from the sour jujube plant (Ziziphus jujuba var. spinosa), which also contains this compound, for treating burns may be linked to the antibacterial effects of its constituent alkaloids. mdpi.com

However, specific research focusing exclusively on the antibacterial efficacy of isolated this compound is limited in the available scientific literature. The precise spectrum of activity, minimum inhibitory concentrations (MIC), and the specific molecular mechanisms by which this compound might exert antibacterial effects have not been thoroughly elucidated. General antibacterial mechanisms of natural alkaloids often include the inhibition of bacterial cell wall synthesis, disruption of cell membrane permeability, inhibition of metabolic pathways, and interference with nucleic acid and protein synthesis. mdpi.com Further investigation is required to determine if this compound employs any of these mechanisms.

Similar to antibacterial research, studies on the specific antifungal properties of this compound are not extensively detailed in current literature. However, plant species known to produce this compound, such as those from the Waltheria genus, have been noted for their antifungal potential. mdpi.comthieme-connect.com Other natural alkaloids have demonstrated activity against fungal pathogens like Candida albicans. mdpi.com

Potential targets for antifungal agents are diverse and include the fungal cell wall, the cell membrane (specifically ergosterol (B1671047) biosynthesis), and pathways for DNA and protein synthesis. researchgate.net While these represent plausible areas of investigation for this compound, there is currently no direct evidence linking it to the inhibition of these or other specific fungal targets. Future research is needed to screen this compound against various fungal strains and to identify its mechanism of action if any activity is found.

Exploration of Antiviral Potential and Mechanistic Insights

The antiviral potential of this compound remains largely unexplored in experimental models. However, computational studies have provided some preliminary insights. A related compound, Adouetine Y, was identified in a computational screening as having a strong binding affinity for the main protease of the SARS-CoV-2 virus, suggesting a potential inhibitory role. frontiersin.org In the same study, the broader term "adouetine" was noted to have a weak interaction with another SARS-CoV-2 protein target in molecular docking simulations. frontiersin.org

It is crucial to emphasize that these findings are based on in silico models and have not been validated through in vitro or in vivo experimental studies. The general mechanisms by which plant-derived metabolites exert antiviral effects can include preventing viral entry into host cells, inhibiting viral replication and protein synthesis, or modulating the host's immune response. mdpi.comnih.gov Whether this compound is capable of any of these actions is a subject for future investigation.

Immunomodulatory Research Paradigms

Based on a review of available scientific literature, there is currently no specific research into the immunomodulatory activities of this compound. The potential for this compound to modulate immune responses, either by stimulating or suppressing immune cell functions, has not been investigated. Immunomodulation is a complex process involving various cell types and signaling pathways, and it remains an unexamined area of biological activity for this particular cyclopeptide alkaloid. researchgate.netfrontiersin.org

Research into Other Potential Biological Roles (e.g., sedative properties, antioxidant capacity)

While the broader class of cyclopeptide alkaloids has been associated with sedative effects, specific preclinical research on this compound did not demonstrate this property. researchgate.net In studies where this compound was administered to mice, it did not produce any significant changes in motor activity, suggesting a lack of sedative or motor-impairing effects at the tested concentrations. acs.org

Regarding antioxidant capacity, direct studies on this compound are scarce. However, other cyclopeptide alkaloids isolated from Ziziphus oxyphylla, such as oxyphylline-B, -C, -D, and nummularine-C and -R, have shown in vitro antioxidative potential. uantwerpen.be Furthermore, the related compound Adouetine Y has been identified as a potential biomarker for the antioxidant activity of certain plant extracts. dntb.gov.ua

The most significant biological role identified for this compound outside of the above categories is its analgesic, or antinociceptive, activity. acs.orguantwerpen.be Preclinical studies have shown that this compound produces a notable analgesic effect in mouse models of both acute and chronic neuropathic pain. acs.org This effect was observed without inducing detectable undesirable side effects, such as altered motor activity. acs.org

Mechanistic investigations into this analgesic action revealed that this compound is a potent inhibitor of key ion-motive ATPases. acs.orguantwerpen.be Specifically, it was found to decrease the activity of both Ca²⁺-ATPase and Na⁺/K⁺-ATPase in vitro. acs.org This inhibition of critical ion pumps in neuronal cells is believed to be related to its pain-relieving effects. acs.org

Inhibition of ATPase Activity by this compound
EnzymeConcentration (μM)Inhibition (%)
Ca²⁺-ATPase368.5 ± 9.9
Ca²⁺-ATPase1091.8 ± 6.5
Na⁺/K⁺-ATPase3Not significant
Na⁺/K⁺-ATPase1092.5 ± 5.6

Future Directions and Research Opportunities for Adouetine X

Discovery of Novel Adouetine X Analogs from Underexplored Sources

This compound has been isolated from several plant species, including Waltheria americana, Melochia chamaedrys, and Ziziphus jujuba. naturalproducts.net These plants belong to families such as Malvaceae and Rhamnaceae, which are known producers of cyclopeptide alkaloids. naturalproducts.netresearchgate.net A significant future direction lies in the systematic exploration of other, less-studied species within these and related botanical families. This bio-prospecting could lead to the discovery of novel this compound analogs with potentially enhanced or different biological activities.

High-throughput screening and advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), can accelerate the identification of these new compounds from complex plant extracts. researchgate.net Furthermore, transcriptome mining of publicly available raw data from a wide range of plant species has emerged as a powerful bioinformatic tool to predict the presence of new cyclopeptide alkaloids, guiding targeted isolation efforts. researchgate.net

Advanced Biosynthetic Pathway Engineering for Enhanced Production

This compound is classified as a Ribosomally Synthesized and Post-translationally modified Peptide (RiPP). nih.gov Like other RiPPs, its biosynthesis originates from a gene-encoded precursor peptide that undergoes significant enzymatic modifications to yield the final macrocyclic structure. nih.gov However, the specific enzymes and the complete biosynthetic pathway in plants remain largely uncharacterized.

A critical area of future research is the elucidation of this pathway. This involves identifying the precursor peptide gene and the suite of modifying enzymes, such as cyclases, oxidases, and methyltransferases. researchgate.netnih.gov Once these components are identified, advanced biosynthetic engineering techniques can be applied. researchgate.netsci-hub.se This could involve:

Heterologous Expression: Transferring the entire biosynthetic pathway into a more manageable host organism, like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), for scalable and controlled production. mdpi.combiorxiv.org

Metabolic Engineering: Modifying the host's metabolism to increase the supply of necessary precursors, such as specific amino acids, thereby boosting the yield of this compound. frontiersin.org

CRISPR/Cas9: Utilizing gene editing tools to optimize the expression of pathway genes and eliminate competing metabolic pathways to enhance production efficiency. frontiersin.org

Chemoenzymatic Synthesis Approaches for this compound and Derivatives

Total chemical synthesis of complex natural products like this compound can be lengthy and inefficient. Chemoenzymatic synthesis offers a promising alternative by combining the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. nih.govrsc.org

Future research in this area will likely focus on:

Biocatalyst Development: Identifying and characterizing the enzymes from the this compound biosynthetic pathway, particularly the cyclase responsible for forming the macrocyclic ring. rsc.org

Integration of Omics Technologies for Comprehensive Biological Understanding

A holistic understanding of this compound requires the integration of multiple "omics" technologies. x-omics.nlnih.govhumanspecificresearch.org This systems biology approach can connect the genetic basis of production with the compound's ultimate biological function.

Genomics and Transcriptomics: Sequencing the genomes and transcriptomes of producing organisms can identify the gene clusters responsible for this compound biosynthesis. researchgate.net

Proteomics: This can be used to identify the expressed enzymes of the biosynthetic pathway. humanspecificresearch.org

Metabolomics: This allows for the tracking of this compound and its precursors and analogs within the organism, providing a direct measure of the output of the biosynthetic pathway. mdpi.com

Mechanistic Investigations of this compound Interactions with Biological Systems

This compound has demonstrated notable analgesic effects. researchgate.netresearchgate.net Preliminary studies suggest that this activity may be due to the inhibition of key ion pumps, specifically Ca²⁺-ATPase and Na⁺/K⁺-ATPase. nih.govresearchgate.net

Future mechanistic studies are crucial to fully understand its therapeutic potential. Key research questions include:

Target Validation: Confirming the direct binding and inhibition of Ca²⁺-ATPase and Na⁺/K⁺-ATPase.

Binding Site Characterization: Identifying the specific site on these enzymes where this compound binds.

Elucidation of Downstream Effects: Investigating the cellular consequences of this inhibition to fully map out the analgesic mechanism. pitt.edu

Exploring Other Targets: Using techniques like affinity chromatography to screen for other potential protein targets within the cell, which could reveal additional biological activities or explain other observed effects. uni-bayreuth.denih.gov

Computational Modeling and Artificial Intelligence in this compound Research

Computational modeling and artificial intelligence (AI) are becoming indispensable tools in modern drug discovery and natural product research. pharmacyjournal.orgumich.edumdpi.com For this compound, these technologies can accelerate research in several ways:

Molecular Docking: Simulating the interaction between this compound and its potential biological targets, like the ATPase enzymes, to predict binding affinity and guide the design of more potent analogs. bucm.edu.cnscispace.com

Virtual Screening: Using computer models to screen large databases of virtual compounds to identify novel analogs with desired properties before they are synthesized. bucm.edu.cn

Quantitative Structure-Activity Relationship (QSAR): Applying machine learning algorithms to analyze datasets of this compound derivatives and their activities to build models that can predict the activity of new, unsynthesized compounds. pharmacyjournal.org

Analysis of Omics Data: Employing AI to analyze the vast and complex datasets generated by omics technologies to uncover hidden patterns and relationships between genes, proteins, metabolites, and biological activity. nih.govexploratiojournal.com

By leveraging these computational approaches, the research and development pipeline for this compound and its derivatives can be made significantly more efficient and targeted. nih.gov

Q & A

Q. What are the established protocols for synthesizing Adouetine X with high purity, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step organic reactions, with purification via column chromatography or recrystallization. Validate purity using high-performance liquid chromatography (HPLC) with ≥95% purity thresholds and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Reproducibility requires strict control of reaction conditions (temperature, solvent ratios) and detailed procedural documentation .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

Methodological Answer: Combine NMR (¹H, ¹³C) for functional group identification, infrared (IR) spectroscopy for bond vibrations, and mass spectrometry (MS) for molecular weight determination. X-ray crystallography is recommended for resolving stereochemistry. Cross-reference spectral data with computational models (e.g., DFT calculations) to address ambiguities .

Q. How can researchers design initial in vitro assays to evaluate this compound’s biological activity?

Methodological Answer: Use cell-based assays (e.g., MTT for cytotoxicity) with dose-response curves (0.1–100 µM range). Include positive/negative controls and triplicate measurements. Validate results with orthogonal assays (e.g., flow cytometry for apoptosis). Address variability by normalizing to housekeeping genes or proteins .

Advanced Research Questions

Q. What experimental frameworks are suitable for investigating this compound’s mechanism of action in complex biological systems?

Methodological Answer: Employ multi-omics approaches: transcriptomics (RNA-seq) to identify gene expression changes, proteomics (LC-MS/MS) for protein interaction networks, and metabolomics to trace metabolic shifts. Use CRISPR-Cas9 knockout models to validate target pathways. Integrate data with bioinformatics tools (e.g., KEGG pathway analysis) .

Q. How should researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?

Methodological Answer: Conduct a systematic review with meta-analysis to assess heterogeneity. Variables to control include:

  • Dosage regimes: Compare mg/kg ranges and administration routes.
  • Model systems: Evaluate differences between cell lines, animal models, and human-derived organoids.
  • Statistical power: Ensure sample sizes meet ≥80% power thresholds. Replicate key studies under standardized conditions .

Q. What statistical methods are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?

Methodological Answer: Use sigmoidal curve fitting (e.g., Hill equation) for EC₅₀/IC₅₀ calculations. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for group comparisons. For non-parametric data, employ Kruskal-Wallis tests. Report confidence intervals and effect sizes to quantify uncertainty .

Q. How can interdisciplinary approaches enhance the development of this compound derivatives with improved pharmacokinetics?

Methodological Answer: Combine computational chemistry (molecular docking for binding affinity predictions) with medicinal chemistry (SAR studies). Validate in silico results with in vivo PK/PD models (e.g., rodent bioavailability assays). Use machine learning to prioritize derivatives with optimal ADMET profiles .

Methodological Best Practices

Q. What strategies ensure reproducibility in this compound research?

  • Data transparency: Publish raw datasets (e.g., spectral files, dose-response curves) in public repositories (Zenodo, Figshare).
  • Protocol standardization: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Reagent validation: Use certified reference materials and report batch numbers .

Q. How should researchers address ethical considerations in studies involving this compound and human subjects?

  • Obtain IRB approval for clinical trials, ensuring informed consent and data anonymization.
  • For biomarker studies, comply with GDPR/hipaa for biospecimen storage and sharing.
  • Disclose conflicts of interest in publications .

Data Management and Reporting

Q. What are the best practices for documenting and sharing this compound research data?

  • Use electronic lab notebooks (ELNs) for real-time data entry.
  • Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary materials: include synthetic procedures, spectral data, and statistical code.
  • Archive datasets in discipline-specific repositories (e.g., PubChem for compound data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.